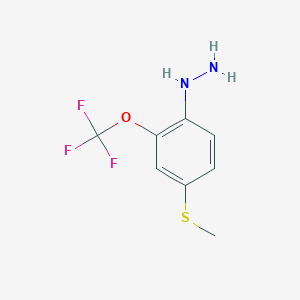
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction conditions and the use of efficient catalysts are essential to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4’-Dichlorobiphenyl
- 2,3-Dichlorophenylpyridine
- 3-(Difluoromethoxy)-6-(trifluoromethyl)pyridine
Uniqueness
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H6Cl2F5NO |
|---|---|
Molekulargewicht |
358.09 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H6Cl2F5NO/c14-7-3-1-2-6(10(7)15)11-8(22-12(16)17)4-5-9(21-11)13(18,19)20/h1-5,12H |
InChI-Schlüssel |
WODOLAMPKXWJHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=N2)C(F)(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)

![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)

![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)



![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
